molecular formula C29H29Cl2NO2 B11460172 9,10-bis(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9,10-bis(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11460172
M. Wt: 494.4 g/mol
InChI Key: ADQGYBURBXXBIE-UHFFFAOYSA-N
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Description

9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves the condensation of dimedone, aromatic aldehydes, and anilines. This reaction is often catalyzed by carbon-doped MoO3 in an ethanol-water mixture under ultrasonication . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents is carefully monitored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which have applications in pharmaceuticals and materials science.

Scientific Research Applications

9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This compound may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways and molecular targets are still under investigation, but its broad-spectrum activity makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-BIS(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique combination of stability, reactivity, and broad-spectrum activity

Properties

Molecular Formula

C29H29Cl2NO2

Molecular Weight

494.4 g/mol

IUPAC Name

9,10-bis(4-chlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H29Cl2NO2/c1-28(2)13-21-26(23(33)15-28)25(17-5-7-18(30)8-6-17)27-22(14-29(3,4)16-24(27)34)32(21)20-11-9-19(31)10-12-20/h5-12,25H,13-16H2,1-4H3

InChI Key

ADQGYBURBXXBIE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)Cl)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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